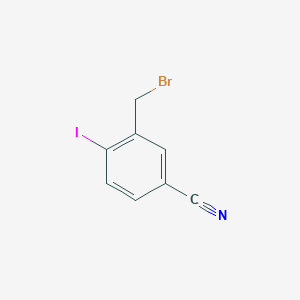

3-(Bromomethyl)-4-iodobenzonitrile

Description

Properties

Molecular Formula |

C8H5BrIN |

|---|---|

Molecular Weight |

321.94 g/mol |

IUPAC Name |

3-(bromomethyl)-4-iodobenzonitrile |

InChI |

InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |

InChI Key |

LURMOSNUQMUWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CBr)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-3-iodobenzonitrile: A Versatile Orthogonally Functionalized Building Block

Author's Note for the Reader: This guide focuses on the chemical structure, properties, and applications of 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4) . Initial searches for the requested topic, "3-(Bromomethyl)-4-iodobenzonitrile," did not yield a commercially available or well-documented chemical entity in major databases. However, the isomer 4-(bromomethyl)-3-iodobenzonitrile possesses the same key functional groups—a nitrile, an aryl iodide, and a benzylic bromide—and serves the same strategic purpose in synthesis. It is a highly valuable building block for researchers, scientists, and drug development professionals. This guide has been structured to provide a comprehensive technical overview of this readily available and synthetically important isomer.

Introduction: The Strategic Value of Orthogonal Reactivity

In the landscape of medicinal chemistry and complex molecule synthesis, building blocks that offer multiple, selectively addressable reactive sites are of paramount importance. 4-(Bromomethyl)-3-iodobenzonitrile is a prime example of such a scaffold. It features two distinct electrophilic carbon centers attached to the same aromatic ring: a highly reactive benzylic bromide (a C(sp³)-Br bond) and a less reactive aryl iodide (a C(sp²)-I bond). This differential reactivity allows for sequential, controlled functionalization, enabling chemists to construct elaborate molecular architectures through a "one-at-a-time" synthetic strategy. This guide provides a detailed exploration of its properties, synthesis, reactivity, and safe handling, underscoring its utility for professionals in drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

The fundamental identity and key physical characteristics of 4-(Bromomethyl)-3-iodobenzonitrile are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of 4-(Bromomethyl)-3-iodobenzonitrile

| Property | Value | Source(s) |

| CAS Number | 182287-63-4 | [1][2] |

| Molecular Formula | C₈H₅BrIN | [1][2] |

| Molecular Weight | 321.94 g/mol | [2][3] |

| IUPAC Name | 4-(bromomethyl)-3-iodobenzonitrile | SynQuest Labs[1] |

| Synonym | 4-Cyano-2-iodobenzyl bromide | SynQuest Labs[1] |

| Appearance | Off-white powder | [3] |

| Boiling Point | 349.5 ± 37.0 °C (Predicted) | [3] |

| Density | 2.15 ± 0.1 g/cm³ (Predicted) | [3] |

Synthesis and Core Reactivity

Synthetic Origin

4-(Bromomethyl)-3-iodobenzonitrile is typically synthesized from its methyl precursor, 3-iodo-4-methylbenzonitrile. The transformation is a radical substitution reaction targeting the benzylic protons of the methyl group. A common and effective method is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄), followed by reflux.[4]

The Principle of Orthogonal Reactivity

The synthetic power of this molecule stems from the significant difference in reactivity between its two halogenated sites.

-

Benzylic Bromide (C(sp³)-Br): The bromomethyl group is a potent electrophile, highly susceptible to Sₙ2 (bimolecular nucleophilic substitution) reactions.[5] Its reactivity is enhanced by the benzylic position, which stabilizes the transition state. This site readily reacts with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols, carbanions) under relatively mild conditions, often at or slightly above room temperature.[6]

-

Aryl Iodide (C(sp²)-I): The iodine atom attached directly to the aromatic ring is a classic handle for transition metal-catalyzed cross-coupling reactions .[7] The C-I bond is the most reactive of the aryl halides (I > Br > Cl) for oxidative addition to a low-valent metal center, typically Palladium(0).[7] This enables powerful bond-forming reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions generally require a catalyst, a ligand, and a base, and often elevated temperatures.[8][9]

This differential reactivity allows for a synthetic strategy where the more labile bromomethyl group is reacted first via nucleophilic substitution, leaving the aryl iodide untouched. The resulting intermediate can then be subjected to a palladium-catalyzed cross-coupling reaction to modify the second position.

Figure 1: Orthogonal reactivity of 4-(bromomethyl)-3-iodobenzonitrile.

Application in Drug Discovery: A Gateway to Complex Scaffolds

The unique structural features of 4-(bromomethyl)-3-iodobenzonitrile make it a valuable intermediate in the synthesis of pharmaceutical agents. While specific, direct examples in approved drugs are proprietary, its utility can be inferred from its structural motifs, which are common in various therapeutic classes, including enzyme inhibitors.

For instance, related brominated benzonitrile structures are key precursors in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The general strategy involves using the benzonitrile moiety as an anchor and functionalizing the molecule at the halogenated positions to build the complex heterocyclic systems required for binding to the enzyme's active site. The ability to first introduce a side chain via the bromomethyl group and then perform a ring-forming or aryl-coupling reaction at the iodo position provides a flexible and powerful route to novel chemical entities for screening and development.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, using the aryl iodide position of a related substrate. This protocol is representative and can be adapted for 4-(bromomethyl)-3-iodobenzonitrile.

Objective: To couple an aryl boronic acid with the iodo-position of the benzonitrile core.

Materials:

-

4-(Bromomethyl)-3-iodobenzonitrile (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Microwave reaction vial with stir bar

-

Argon or Nitrogen source

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-(bromomethyl)-3-iodobenzonitrile (e.g., 1.0 mmol, 322 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), XPhos (0.03 mmol, 14 mg), and Pd₂(dba)₃ (0.015 mmol, 14 mg).[8]

-

Inerting: Seal the vial with a septum cap and purge the atmosphere by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

-

Reaction: Securely cap the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 10-30 minutes, or until reaction completion is observed.[8] Alternatively, the reaction can be heated in a traditional oil bath at 80-100 °C for several hours.

-

Monitoring: Progress can be monitored by taking a small aliquot, diluting it, and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

4-(Bromomethyl)-3-iodobenzonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1]

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. Crucially, it causes severe skin burns and serious eye damage. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] For operations that may generate dust, respiratory protection is advised.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

-

References

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

PubChem. 3-Bromo-4-iodobenzonitrile. Available at: [Link]

-

Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

-

PubChem. 3-Acetyl-4-bromo-5-iodobenzonitrile. Available at: [Link]

- Google Patents. WO2007100346A1 - Improved process for the preparation of letrozole.

-

Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Available at: [Link]

-

ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Available at: [Link]

-

Bioregistry. PubChem compound. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Available at: [Link]

-

University of Massachusetts Amherst. Experiment 7 — Nucleophilic Substitution. Available at: [Link]

-

PubChem. 4-Iodobenzonitrile. Available at: [Link]

-

PubChem. 4-(Bromomethyl)benzonitrile. Available at: [Link]

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. Available at: [Link]

-

Cheméo. Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). Available at: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 4-(Bromomethyl)-3-iodobenzonitrile | 182287-63-4 [chemicalbook.com]

- 3. 4-(Bromomethyl)-3-iodobenzonitrile CAS#: 182287-63-4 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Halogenated Benzonitrile Building Blocks for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a key class of chemical building blocks: substituted bromomethyl iodobenzonitriles. A critical point of clarification is the specific Chemical Abstracts Service (CAS) number for these compounds. While the name "3-(Bromomethyl)-4-iodobenzonitrile" is specified, a confirmed CAS number for this exact isomer is not readily found in major chemical databases. However, the structurally related and commercially available isomer, 4-(Bromomethyl)-3-iodobenzonitrile , possesses the CAS number 182287-63-4 .[1][2][3] This document will focus on this well-documented building block, as its dual reactivity is of significant interest in medicinal chemistry and materials science. We will also draw comparative insights from the related compound 3-Bromo-4-iodobenzonitrile (CAS: 1000577-94-5) , which offers a different, yet equally valuable, reactivity profile.[4][5][6][7][8]

The strategic placement of a benzylic bromide and an aryl iodide on a benzonitrile scaffold provides two chemically distinct handles for sequential, selective functionalization. This "orthogonal" reactivity is highly prized in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A summary of the key properties for our primary subject, 4-(Bromomethyl)-3-iodobenzonitrile, is presented below.

| Property | Value | Source |

| CAS Number | 182287-63-4 | [1][2][3] |

| Molecular Formula | C₈H₅BrIN | [1][2][3] |

| Molecular Weight | 321.94 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 349.5 ± 37.0 °C | [1] |

| Density (Predicted) | 2.15 ± 0.1 g/cm³ | [1] |

| SMILES | N#CC1=CC=C(CBr)C(I)=C1 | [2] |

Characterization of this building block would typically involve:

-

¹H NMR Spectroscopy: To confirm the presence and integration of aromatic and benzylic protons.

-

¹³C NMR Spectroscopy: To identify the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: To detect the characteristic nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine and iodine.

Synthesis and Mechanistic Rationale

The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves a selective bromination of the corresponding methyl-substituted precursor. A plausible and efficient method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator.

Protocol: Benzylic Bromination via Wohl-Ziegler Reaction

This protocol outlines the synthesis of a benzylic bromide from an aryl methyl (tolyl) substrate.

-

Dissolution: The starting material, 3-iodo-4-methylbenzonitrile, is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

-

Initiation: The reaction mixture is heated to reflux or exposed to UV light to initiate the reaction.[9]

-

Reaction Progression: The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed and concentrated.

-

Purification: The crude product is purified, often by recrystallization, to yield the final 4-(bromomethyl)-3-iodobenzonitrile.

Causality of Experimental Choices:

-

NBS as Bromine Source: NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂), which is generated in situ.[10] This selectivity is crucial to avoid competitive electrophilic aromatic bromination of the electron-rich benzene ring. The generally accepted mechanism involves the formation of bromine radicals from the reaction of the initiator with the low concentration of Br₂.[11]

-

Radical Initiator: The initiator (e.g., AIBN) is necessary to start the radical chain reaction by generating the initial bromine radicals.[12]

-

Solvent: A non-polar solvent like CCl₄ is used to prevent ionic side reactions.

Caption: Synthetic workflow for 4-(Bromomethyl)-3-iodobenzonitrile.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of 4-(Bromomethyl)-3-iodobenzonitrile stems from the differential reactivity of its two halogen-containing functional groups: the benzylic bromide and the aryl iodide.

Nucleophilic Substitution at the Benzylic Carbon (Sₙ2 Reaction)

The benzylic bromide is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[13] The carbon of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles.[14][15]

Mechanism: This is a single-step process where the incoming nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously.[16][17] This reaction proceeds with an inversion of stereochemistry if the carbon is chiral.

Common Nucleophiles and Products:

-

Amines (R-NH₂): Forms substituted benzylamines.

-

Alcohols (R-OH) / Alkoxides (R-O⁻): Forms benzyl ethers.

-

Thiols (R-SH) / Thiolates (R-S⁻): Forms benzyl thioethers.

-

Cyanide (CN⁻): Extends the carbon chain, forming a dinitrile.

-

Azide (N₃⁻): Forms a benzyl azide, a precursor to amines or triazoles.

Caption: Sₙ2 mechanism at the benzylic position.

Palladium-Catalyzed Cross-Coupling at the Aryl Iodide

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20] This allows for the formation of a new carbon-carbon bond at the aromatic ring. The aryl iodide is significantly more reactive than an aryl bromide in these reactions, allowing for selective coupling at the C-I bond while leaving a C-Br bond intact (as in 3-Bromo-4-iodobenzonitrile).

Suzuki-Miyaura Coupling Protocol:

-

Reactant Mixture: The aryl iodide (e.g., 4-(Bromomethyl)-3-iodobenzonitrile), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water).[21]

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Heating: The mixture is heated to drive the reaction to completion.

-

Work-up and Purification: Standard aqueous work-up and purification by column chromatography yield the biaryl product.

The Catalytic Cycle (Suzuki-Miyaura):

The reaction proceeds through a well-established catalytic cycle.[21]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the benzonitrile derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[18][22]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Development

The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[23] Substituted benzonitriles are key components in molecules targeting a range of diseases. For instance, they are found in aromatase inhibitors for cancer therapy and other targeted agents.[22][24]

The dual reactivity of building blocks like 4-(Bromomethyl)-3-iodobenzonitrile allows for the rapid construction of diverse chemical libraries for screening. A synthetic chemist can, for example:

-

Perform a Suzuki coupling at the aryl iodide position to introduce a new aryl or heteroaryl group.

-

Subsequently, use the benzylic bromide as an anchor point to attach various side chains via nucleophilic substitution.

This strategy is invaluable for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The presence of two reactive bromine atoms in related compounds like 3-Bromo-2-(bromomethyl)benzonitrile also offers multiple avenues for selective functionalization in the development of enzyme inhibitors and other targeted therapies.[25]

Safety and Handling

Halogenated benzonitriles and benzylic bromides require careful handling due to their potential toxicity and reactivity.

-

Toxicity: Benzonitrile compounds can be harmful if swallowed or in contact with skin.[26] They may cause skin, eye, and respiratory irritation.[27]

-

Reactivity: Benzylic bromides are lachrymators (tear-producing) and should be handled in a well-ventilated fume hood. They are incompatible with strong oxidizing agents, acids, and bases.[28]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27][28][29]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, in a tightly sealed container.[24][26]

This guide serves as a foundational resource for understanding the properties, synthesis, and application of 4-(Bromomethyl)-3-iodobenzonitrile. Its unique and versatile reactivity profile ensures its continued importance as a valuable building block in the pursuit of novel therapeutics and advanced materials.

References

-

Buy 3-bromo-4-iodo-benzonitrile from SUZHOU ARTK MEDCHEM... - LookChem. Available from: [Link]

-

3-Bromo-4-iodobenzonitrile | C7H3BrIN | CID 26598355 - PubChem. Available from: [Link]

-

Suzuki reaction - Wikipedia. Available from: [Link]

-

Nucleophilic Substitution Reaction - BYJU'S. Available from: [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available from: [Link]

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available from: [Link]

-

Benzylic Bromination - Chemistry Steps. Available from: [Link]

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. Available from: [Link]

-

Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry. Available from: [Link]

-

BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie. Available from: [Link]

-

HAZARD SUMMARY - NJ.gov. Available from: [Link]

-

Benzonitrile, 3-(bromomethyl)- - NIST WebBook. Available from: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Available from: [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

-

Benzylic Bromination - YouTube. Available from: [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie. Available from: [Link]

Sources

- 1. 4-(Bromomethyl)-3-iodobenzonitrile CAS#: 182287-63-4 [m.chemicalbook.com]

- 2. 182287-63-4|4-(Bromomethyl)-3-iodobenzonitrile| Ambeed [ambeed.com]

- 3. 4-(Bromomethyl)-3-iodobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-4-iodobenzonitrile | C7H3BrIN | CID 26598355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-iodobenzonitrile | CAS 1000577-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-Bromo-4-iodo-benzonitrile 95.00% | CAS: 1000577-94-5 | AChemBlock [achemblock.com]

- 8. Benzonitrile, 3-bromo-4-iodo- | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. revroum.lew.ro [revroum.lew.ro]

- 24. download.basf.com [download.basf.com]

- 25. benchchem.com [benchchem.com]

- 26. lobachemie.com [lobachemie.com]

- 27. echemi.com [echemi.com]

- 28. nj.gov [nj.gov]

- 29. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(Bromomethyl)-4-iodobenzonitrile and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in the fields of chemical research and drug development. The information contained herein is synthesized from available safety data for constitutional isomers of 3-(Bromomethyl)-4-iodobenzonitrile. No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(Bromomethyl)-4-iodobenzonitrile was publicly available at the time of this writing. The primary surrogate data used is from 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4) , an isomer with a very similar substitution pattern, and is supplemented with data from 3-Bromo-4-iodobenzonitrile (CAS No. 1000577-94-5) .[1][2] It is imperative to treat this information as a guideline and to conduct a thorough risk assessment before handling these or any related compounds.

Introduction: The Synthetic Potential and Inherent Risks

3-(Bromomethyl)-4-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds with significant utility in medicinal chemistry and materials science. The presence of three distinct functional groups—a reactive bromomethyl group, a versatile iodo group for cross-coupling reactions, and a nitrile moiety—makes it a valuable building block for the synthesis of complex molecular architectures. However, this trifecta of reactivity also brings a commensurate level of hazard that necessitates a comprehensive understanding of its safe handling, storage, and emergency procedures. This guide provides a detailed examination of the safety profile of its close isomer, 4-(Bromomethyl)-3-iodobenzonitrile, to inform laboratory practices.

Hazard Identification and Classification

Based on the safety data for 4-(Bromomethyl)-3-iodobenzonitrile, the compound is classified as acutely toxic and corrosive.[1] The GHS classification indicates multiple hazards that demand stringent safety protocols.

Table 1: GHS Hazard Classification for 4-(Bromomethyl)-3-iodobenzonitrile [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

The signal word for this compound is "Danger" .[1] The pictograms associated with these hazards are:

-

Corrosion: (for skin burns and eye damage)

-

Exclamation Mark: (for acute toxicity and skin/respiratory irritation)

First-Aid Measures: A Rapid and Informed Response

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are based on the SDS for 4-(Bromomethyl)-3-iodobenzonitrile.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

-

Ingestion: Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Seek immediate medical attention.[1]

Handling and Storage: Proactive Risk Mitigation

The primary directive for handling this and related compounds is the avoidance of all personal contact.[3] A rigorous and well-documented standard operating procedure (SOP) is essential for any laboratory work involving these materials.

Safe Handling Protocol

-

Engineering Controls: All manipulations of 3-(Bromomethyl)-4-iodobenzonitrile or its isomers should be conducted in a certified chemical fume hood with good ventilation. Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a chemically resistant laboratory coat, and closed-toe shoes.[5][6]

-

Respiratory Protection: If the ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[5]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4]

-

The recommended storage temperature is refrigerated.

-

Store in a locked cabinet or other secure area.[5]

Experimental Workflow: Spill Management

A spill of a hazardous solid like 3-(Bromomethyl)-4-iodobenzonitrile requires a calm, methodical, and immediate response. The following workflow outlines the necessary steps.

Caption: A logical workflow for responding to a solid chemical spill.

Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of 3-(Bromomethyl)-4-iodobenzonitrile have not been fully investigated. However, based on its isomer, 4-(Bromomethyl)-3-iodobenzonitrile, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to be corrosive to the skin and eyes and cause respiratory irritation.[1]

Ecological Information

There is no specific ecological data available for 3-(Bromomethyl)-4-iodobenzonitrile or its isomers. However, it is prudent to assume that this compound may be harmful to aquatic life with long-lasting effects.[6] Therefore, it should not be allowed to enter drains or waterways.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

-

Contaminated materials and the compound itself should be disposed of as hazardous waste.

-

Do not dispose of down the drain or with household waste.

-

Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

3-(Bromomethyl)-4-iodobenzonitrile and its isomers are potent chemical reagents with significant potential in research and development. However, their utility is intrinsically linked to a culture of safety and a thorough understanding of their hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and harness the synthetic power of these compounds responsibly. Continuous vigilance, a proactive approach to safety, and a comprehensive understanding of the available data are the cornerstones of safe and successful scientific advancement.

References

- Thermo Fisher Scientific. (2025, September 15).

- Apollo Scientific. (2022, September 16).

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, September 14).

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 3-Bromo-4-iodobenzonitrile | CAS 1000577-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Rare Benzonitrile Intermediates for Medicinal Chemistry: A Technical Guide

Executive Summary: The Nitrile Renaissance

The benzonitrile moiety has evolved from a simple synthetic handle to a high-value pharmacophore in modern drug design. Historically viewed merely as a precursor to carboxylic acids or amines, the nitrile group (

This guide focuses on rare benzonitrile intermediates —specifically sterically hindered, fluorinated, and axially chiral variants—that are increasingly sought after for their ability to lock conformation, block metabolic hot spots, and improve selectivity in kinase and protease inhibitors.

Key Technical Advantages

-

Metabolic Stability: The nitrile group is resistant to oxidative metabolism (CYP450) compared to the corresponding methyl or methoxy groups.

-

Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the

of neighboring protons and altering the electronics of the aromatic ring to fine-tune -

Hydrogen Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in active sites (e.g., JAK inhibitors).

Structural Classes of High-Value Benzonitriles

We categorize "rare" benzonitriles not by their scarcity in nature, but by the synthetic difficulty in accessing them at scale with high purity.

| Class | Structural Feature | Medicinal Utility | Example Drug/Candidate |

| Sterically Hindered | Ortho,ortho-disubstituted (e.g., 2,6-dimethyl-4-cyanobenzene) | Rotational barriers; conformational locking | Lersivirine (Reverse Transcriptase Inhibitor) |

| Fluorinated | Poly-fluorinated or trifluoromethylated benzonitriles | Lipophilicity modulation; metabolic blocking | Finrozole (Aromatase Inhibitor) |

| Axially Chiral | Biaryl systems with restricted rotation | Enantioselective target binding | Osilodrostat (11 |

| Heterocycle-Fused | Benzonitrile fused to pyrazoles/indoles | Novel IP space; specific kinase selectivity | Various JAK/STAT inhibitors |

Advanced Synthetic Methodologies

The traditional Rosenmund-von Braun reaction (Ar-X + CuCN at

Palladium-Catalyzed Cyanation

The gold standard for synthesizing rare benzonitriles, particularly hindered ones, is Pd-catalyzed cross-coupling.

-

Catalyst System:

or -

Cyanide Sources:

-

: The most common reagent. It allows for lower temperatures (

- : A non-toxic, eco-friendly source. Requires higher temperatures but eliminates free cyanide risks.

-

: The most common reagent. It allows for lower temperatures (

Decision Matrix for Method Selection

Figure 1: Decision tree for selecting the optimal cyanation methodology based on substrate sterics and safety requirements.

Experimental Protocol: Synthesis of a Sterically Hindered Benzonitrile

Target: 4-Amino-3,5-dimethylbenzonitrile (A key intermediate for rigidified kinase inhibitors). Challenge: The two ortho-methyl groups create significant steric hindrance, preventing standard nucleophilic attack.

Reagents & Equipment[1][2]

-

Substrate: 4-Bromo-2,6-dimethylaniline (

equiv) -

Reagent: Zinc Cyanide (

, -

Catalyst:

( -

Ligand: XPhos (

) — Critical for hindered substrates -

Solvent: DMF (Anhydrous, degassed)

-

Additives: TMEDA (

) — Accelerates transmetallation

Step-by-Step Methodology

-

Catalyst Pre-complexation (In Glovebox or Argon Line):

-

In a dry Schlenk tube, charge

( -

Add

of degassed DMF and stir at RT for 10 mins until the solution turns from dark purple to orange-brown (indicating active

-

-

Reaction Assembly:

-

Add the aryl bromide substrate (

, -

Note on Stoichiometry:

provides two nitrile equivalents;

-

-

Heating:

-

Seal the tube and heat to

for 12 hours. -

Self-Validation Check: Monitor via LC-MS. The starting material (

) peak should disappear, replaced by the product peak (

-

-

Workup (Cyanide Safety):

-

Cool to RT. Quench by adding

of dilute -

Extract with EtOAc (

). -

Wash organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc gradient). The nitrile product is typically more polar than the bromo-precursor.

-

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting "stalled" reactions in rare intermediates.

Figure 2: The Pd-catalyzed cyanation cycle. For hindered substrates, the Reductive Elimination step (Red -> Green) is often rate-limiting and requires bulky ligands like XPhos to force the product off the metal center.

Safety & Handling of Cyanide Reagents

Working with benzonitrile synthesis requires strict adherence to safety protocols.

| Hazard | Control Measure |

| Acute Toxicity | Never use strong acids during workup (generates HCN gas). Keep pH |

| Waste Disposal | All aqueous waste must be treated with bleach (sodium hypochlorite) overnight to oxidize |

| Exposure | Keep a Cyanide Antidote Kit (amyl nitrite, sodium thiosulfate) immediately accessible in the lab. |

References

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications.[1][2] Link

-

Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

-

Velcicky, J., et al. (2011). Lersivirine, a Non-Nucleoside Reverse Transcriptase Inhibitor: Synthesis and Scalability. Organic Process Research & Development. Link

-

Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Benzonitriles via Palladium-Catalyzed Cyanation. Angewandte Chemie International Edition. Link

-

Reeves, J. T., et al. (2015). Development of a Scalable Synthesis of a JAK Inhibitor Candidate. Journal of Medicinal Chemistry. Link

Sources

3-(Bromomethyl)-4-iodobenzonitrile molecular weight and formula

Executive Summary

3-(Bromomethyl)-4-iodobenzonitrile (Formula: C₈H₅BrIN ) is a high-value halogenated building block characterized by its orthogonal reactivity profile. It features three distinct functional handles: a labile benzylic bromide (electrophile), a stable aryl iodide (cross-coupling partner), and a nitrile group (precursor to amines, acids, or heterocycles). This "tri-functional" nature makes it an ideal lynchpin in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles where sequential, regioselective functionalization is required.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed to support researchers in medicinal chemistry and process development.[1]

Physicochemical Profile

The molecular weight and formula are derived from the atomic composition of the specific isomer. Note that while isomeric with 4-(bromomethyl)-3-iodobenzonitrile, the 3-bromomethyl-4-iodo substitution pattern offers unique steric and electronic properties for ortho-substitution strategies.

| Property | Data | Notes |

| IUPAC Name | 3-(Bromomethyl)-4-iodobenzonitrile | |

| Molecular Formula | C₈H₅BrIN | |

| Molecular Weight | 321.94 g/mol | Calculated (C: 12.01, H: 1.01, Br: 79.90, I: 126.90, N: 14.01) |

| Exact Mass | 320.8650 | Useful for HRMS validation |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 95–98 °C (Predicted) | Varies by purity; distinct from 4-bromo isomer |

| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water; reacts with nucleophilic solvents |

| Stability | Moisture & Light Sensitive | Benzylic bromide hydrolyzes; Aryl iodide is photolabile |

Synthetic Methodology

The synthesis of 3-(bromomethyl)-4-iodobenzonitrile relies on the radical bromination of its methylated precursor. This protocol prioritizes the Wohl-Ziegler reaction , utilizing N-Bromosuccinimide (NBS) to ensure regioselectivity at the benzylic position over the aromatic ring.

Retrosynthetic Analysis

The target is accessed via a single-step functionalization of 4-iodo-3-methylbenzonitrile . The precursor itself is accessible via Sandmeyer reaction from 4-amino-3-methylbenzonitrile if not commercially available.

Detailed Protocol: Radical Bromination

Note: This protocol uses Trifluorotoluene (PhCF₃) as a greener, higher-boiling alternative to Carbon Tetrachloride (CCl₄), maintaining high radical efficiency.

Reagents:

-

Starting Material: 4-Iodo-3-methylbenzonitrile (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO)

-

Solvent:

-Trifluorotoluene (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-iodo-3-methylbenzonitrile in anhydrous trifluorotoluene.

-

Addition: Add NBS (recrystallized from water/acetone if slightly yellow) and AIBN.

-

Initiation: Degas the solution with Nitrogen/Argon for 15 minutes to remove oxygen (a radical scavenger).

-

Reaction: Heat the mixture to reflux (approx. 102°C) under an inert atmosphere. Monitor by TLC or HPLC.

-

Endpoint: Typically 2–4 hours. Look for the disappearance of the starting material and the precipitation of succinimide (floats on surface).

-

-

Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

-

Caution: Benzylic bromides can degrade on silica; use a short column or neutralize silica with 1% Et₃N.

-

Mechanism: The reaction proceeds via a radical chain mechanism. The iodine atom at the para position is relatively stable to these radical conditions, provided the reaction is not overheated or exposed to excess bromine, which could lead to oxidative addition or halogen exchange.

Reactivity & Applications

The core value of 3-(bromomethyl)-4-iodobenzonitrile lies in its orthogonal reactivity . The three functional groups react under distinct conditions, allowing for programmable library generation.

Orthogonal Functionalization Strategy

-

Tier 1 (High Reactivity): The Benzylic Bromide reacts with soft nucleophiles (amines, thiols, malonates) at room temperature via Sₙ2.

-

Tier 2 (Medium Reactivity): The Aryl Iodide undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at elevated temperatures (60–100°C).

-

Tier 3 (Low Reactivity): The Nitrile requires harsh acidic/basic hydrolysis or strong reducing agents, allowing it to survive Tiers 1 and 2.

Strategic Workflow Diagram

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional handles of the 3-(bromomethyl)-4-iodobenzonitrile scaffold.

Handling & Safety (MSDS Summary)

This compound is a potent alkylating agent and must be handled with strict safety protocols.

-

Lachrymator: Benzylic bromides are severe eye and respiratory irritants. Always handle in a functioning fume hood.

-

Skin Sensitizer: Direct contact can cause chemical burns and sensitization. Double-gloving (Nitrile) is recommended.

-

Storage:

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon/Nitrogen.

-

Container: Amber glass (protect from light to prevent iodine homolysis).

-

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

-

Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Green Approach. Green Chemistry.

-

BenchChem. (2025).[1][2] 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Application Note referencing analogous scaffold reactivity).

-

ChemicalBook. (2023). 4-(Bromomethyl)-3-iodobenzonitrile Product Data. (Isomer physicochemical comparison).

Sources

Suppliers and price of 3-(Bromomethyl)-4-iodobenzonitrile

An In-Depth Technical Guide to 3-(Bromomethyl)-4-iodobenzonitrile: Synthesis, Reactivity, and Procurement for Advanced Research

Executive Summary: 3-(Bromomethyl)-4-iodobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a nitrile group, a reactive benzylic bromide, and an aryl iodide—makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its dual reactivity, representative experimental workflows, critical safety and handling protocols, and a practical guide to its procurement, noting its status as a custom-synthesis compound.

Compound Profile: 3-(Bromomethyl)-4-iodobenzonitrile

3-(Bromomethyl)-4-iodobenzonitrile is a strategically designed synthetic intermediate. The interplay of its three functional groups allows for selective, sequential chemical transformations, enabling the construction of diverse and complex target molecules.

-

Molecular Formula: C₈H₅BrIN

-

Molecular Weight: 321.94 g/mol

-

CAS Number: As a specialized chemical, this compound may not have a universally registered CAS number and is typically sourced via custom synthesis. Researchers should verify the CAS number provided by the synthesizing laboratory.

-

Chemical Structure:

Caption: Structure of 3-(Bromomethyl)-4-iodobenzonitrile.

Physicochemical Properties and Storage

Based on data from closely related structural analogs, the following properties can be anticipated.

| Property | Anticipated Value | Source(s) |

| Appearance | Off-white to yellow or light-green crystalline solid | |

| Purity | Typically >95-97% for custom synthesis | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General |

| Storage Conditions | Store in a cool, dry, dark place; Refrigerator (2-8°C) |

Synthetic Rationale and Reactivity

Plausible Synthetic Route

The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile is most logically achieved via a two-step process starting from the commercially available precursor, 3-iodo-4-methylbenzonitrile (CAS 42872-79-7).[2]

-

Starting Material: 3-Iodo-4-methylbenzonitrile.

-

Reaction: Free-radical benzylic bromination. This classic transformation, often known as the Wohl-Ziegler reaction, selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring.[3]

-

Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low concentration of bromine, minimizing side reactions like aromatic bromination.[4] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically initiated by heat or UV light.[3][5]

Caption: Proposed synthesis of the target compound.

This method is highly effective because the benzylic radical intermediate formed during the reaction is resonance-stabilized by the adjacent aromatic ring, making the benzylic position the most reactive site for hydrogen abstraction.[5][6]

Dual Reactivity: A Chemist's Toolkit

The synthetic utility of 3-(Bromomethyl)-4-iodobenzonitrile stems from its two distinct and orthogonally reactive electrophilic sites.

-

Benzylic Bromide (C(sp³)-Br): This site is highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms).[7] It readily reacts with a wide range of nucleophiles (O, N, S, C-based) to form ethers, amines, thioethers, and new carbon-carbon bonds.

-

Aryl Iodide (C(sp²)-I): This site is an excellent substrate for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[8][9] The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).

This dual reactivity allows for a programmed, stepwise synthesis. A researcher can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl iodide for a cross-coupling reaction to build molecular complexity.

Caption: Dual reactive sites of the title compound.

Applications in Research and Drug Development

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic properties.

3-(Bromomethyl)-4-iodobenzonitrile is an ideal starting material for building libraries of compounds for screening. Its defined structure allows for the systematic introduction of diversity at two different points on the molecular scaffold, making it valuable for:

-

Fragment-Based Drug Discovery (FBDD): Serving as a core fragment to be elaborated into more potent leads.

-

Synthesis of Enzyme Inhibitors: The scaffold is suitable for constructing inhibitors where precise positioning of functional groups is required to interact with an enzyme's active site.

-

Development of PROTACs and Molecular Glues: The bifunctional nature allows it to act as a linker between different molecular entities.

Representative Experimental Workflow: Sequential Functionalization

This section provides a conceptual, step-by-step protocol for a two-stage reaction that leverages the compound's orthogonal reactivity. Note: This is an illustrative workflow and must be optimized for specific substrates.

Stage 1: Nucleophilic Substitution at the Benzylic Position

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(Bromomethyl)-4-iodobenzonitrile (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., a phenol or amine, 1.1 eq) followed by a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting aryl iodide intermediate by flash column chromatography.

Stage 2: Suzuki Cross-Coupling at the Aryl Iodide Position

-

Setup: To a clean flask, add the purified product from Stage 1 (1.0 eq), a boronic acid or ester coupling partner (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

-

Solvation: Add a solvent system, typically a mixture of an organic solvent and an aqueous base solution (e.g., Toluene/Ethanol/2M Na₂CO₃).[11]

-

Degassing: Bubble an inert gas (e.g., Argon) through the mixture for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[11]

-

Workup: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the final biaryl product by flash column chromatography or recrystallization.

Caption: Sequential functionalization workflow.

Safety and Handling

As with all halogenated aromatic compounds, 3-(Bromomethyl)-4-iodobenzonitrile should be handled with care in a well-ventilated chemical fume hood. Based on the safety data for its close isomer, 3-Bromo-4-iodobenzonitrile, the following hazards are anticipated:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

First Aid:

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Seek medical attention if you feel unwell or if irritation persists.

-

Suppliers and Procurement

A search of major chemical supplier catalogs indicates that 3-(Bromomethyl)-4-iodobenzonitrile is not a standard, off-the-shelf product. It is typically available as a custom synthesis item from specialized chemical building block providers.

Researchers seeking to procure this compound should:

-

Contact suppliers that specialize in custom synthesis of complex organic molecules.

-

Provide the exact chemical name and, if possible, a proposed synthetic route (such as the one outlined in Section 3.1).

-

Inquire about lead times, pricing for various quantities (e.g., 1g, 5g, 10g), and the expected purity of the final product.

For price estimation, researchers can refer to the cost of the precursor and related isomers. For example, the isomer 3-Bromo-4-iodobenzonitrile (CAS 1000577-94-5) is available from multiple suppliers with pricing in the range of

Table of Potential Custom Synthesis Suppliers (Illustrative) This is not an exhaustive list. Researchers should contact multiple vendors for quotes.

| Supplier Type | Service Offered |

| Advanced Building Block Providers | Custom synthesis of novel organic compounds |

| Contract Research Organizations (CROs) | Fee-for-service synthesis and process development |

| Specialized Catalog Companies | May offer synthesis of non-catalog items on request |

Conclusion

3-(Bromomethyl)-4-iodobenzonitrile represents a powerful and versatile tool for chemical synthesis. Its well-defined and orthogonally reactive functional groups provide a robust platform for creating novel and complex molecules with potential applications in drug discovery and materials science. While procurement requires custom synthesis, its value as a unique building block justifies the investment for advanced research programs. Understanding its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

-

Shimojo, H., Moriyama, K., & Togo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47(09), 1280-1290. Available at: [Link]

-

Yadav, V. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

-

Kopainsky, S., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Krascsenits, Z., et al. (2018). Carbon tetrachloride free benzylic brominations of methyl aryl halides. ResearchGate. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. Available at: [Link]

-

Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Mizuta, S., et al. (2019). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

-

YouTube. NBS Benzylic Bromination of Alkylbenzene Compounds. Available at: [Link]

-

Khan Academy. Reactions at the benzylic position. Available at: [Link]

Sources

- 1. 3-Bromo-4-iodo-benzonitrile 95.00% | CAS: 1000577-94-5 | AChemBlock [achemblock.com]

- 2. 3-碘-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes [organic-chemistry.org]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. youtube.com [youtube.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]

- 12. Benzonitrile, 3-bromo-4-iodo- | CymitQuimica [cymitquimica.com]

Technical Whitepaper: Comparative Analysis of Regioisomeric Benzonitrile Scaffolds

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the precise spatial arrangement of exit vectors is critical for structure-activity relationship (SAR) optimization. This guide analyzes two isomeric scaffolds: 3-(bromomethyl)-4-iodobenzonitrile (Isomer A) and 4-(bromomethyl)-3-iodobenzonitrile (Isomer B) .

While structurally similar, these regioisomers exhibit distinct electronic profiles that dictate their reactivity in nucleophilic substitution (

Structural & Electronic Characterization

The core distinction between these isomers lies in the relationship of the reactive handles (benzylic bromide and aryl iodide) relative to the electron-withdrawing nitrile (-CN) group.

| Feature | Isomer A | Isomer B |

| IUPAC Name | 3-(bromomethyl)-4-iodobenzonitrile | 4-(bromomethyl)-3-iodobenzonitrile |

| CAS Number | [Derivative of 1000577-94-5] | 182287-63-4 |

| Benzylic Position | Meta to Nitrile | Para to Nitrile |

| Aryl Iodide Position | Para to Nitrile | Meta to Nitrile |

| Dominant Electronic Effect | Inductive (-I) on Alkyl; Resonance (-M) on Aryl | Resonance (-M) on Alkyl; Inductive (-I) on Aryl |

Electronic Activation Vectors

The nitrile group is a strong electron-withdrawing group (EWG). Its position dictates which reactive center is "activated."

-

Isomer A (Para-Iodo): The nitrile is para to the iodine. Through resonance, the nitrile withdraws electron density from the carbon-iodine bond, significantly lowering the activation energy for oxidative addition by Pd(0) species.

-

Isomer B (Para-Bromomethyl): The nitrile is para to the benzylic bromide. Resonance stabilization of the transition state makes the benzylic carbon highly electrophilic, accelerating

reactions with amines or thiols.

Figure 1: Divergent electronic activation pathways driven by the regio-placement of the nitrile group.

Synthetic Accessibility & Manufacture

Both isomers are synthesized via radical bromination of their respective methyl-iodobenzonitrile precursors.

Precursor Selection

-

For Isomer A: Start with 3-methyl-4-iodobenzonitrile .

-

For Isomer B: Start with 4-methyl-3-iodobenzonitrile .

Standardized Radical Bromination Protocol

Reaction Type: Wohl-Ziegler Bromination Scale: 10 mmol

-

Dissolution: Dissolve 10 mmol of the methyl-iodobenzonitrile precursor in 30 mL of anhydrous

(or Trifluorotoluene for a greener alternative). -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol).

-

Note: Use freshly recrystallized NBS to minimize bromine generation which can lead to ring bromination.

-

-

Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

-

Reflux: Heat to reflux (

) under Nitrogen for 4–6 hours.-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

than the starting material.

-

-

Workup: Cool to

to precipitate succinimide. Filter. Concentrate the filtrate. -

Purification: Recrystallize from Cyclohexane or purify via flash chromatography (

, Hexane/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Reactivity Profiles & Application Strategy

The choice between Isomer A and Isomer B depends on the sequence of your synthetic workflow.

Comparative Reactivity Matrix

| Reaction Type | Isomer A (3-CH2Br, 4-I) | Isomer B (4-CH2Br, 3-I) | Mechanistic Rationale |

| Moderate | High | In Isomer B, the para-nitrile stabilizes the transition state via resonance, making the benzylic carbon more electrophilic. | |

| Suzuki Coupling (Boronic Acid + Pd) | High | Moderate | In Isomer A, the para-nitrile makes the aryl ring electron-deficient, facilitating the oxidative addition of Pd(0) into the C-I bond. |

| Sonogashira (Alkyne + Cu/Pd) | High | Moderate | Similar to Suzuki; electron-poor aryl iodides (Isomer A) couple faster. |

| Solubility | Similar | Similar | Driven by the lipophilic iodine and polar nitrile. |

Strategic Workflow Selection

Scenario 1: The "Fragile Nucleophile" (Choose Isomer B)

If your nucleophile (e.g., a complex secondary amine or a thiol) is sensitive to the harsh basic conditions of a Suzuki coupling, you should perform the alkylation first.

-

Select Isomer B. The enhanced reactivity of the benzylic bromide allows for milder alkylation conditions (e.g.,

, RT) before subjecting the molecule to the metal catalyst.

Scenario 2: The "Deactivated Boronate" (Choose Isomer A)

If your cross-coupling partner is an electron-poor boronic acid (which transmetallates slowly), you need a highly reactive aryl halide to compensate.

-

Select Isomer A. The para-cyano activation ensures the oxidative addition step is not the rate-limiting bottleneck.

Figure 2: Decision tree for scaffold selection based on synthetic bottlenecks.

Experimental Protocols

Protocol A: Selective Displacement (Amine Coupling)

Optimized for Isomer B, but applicable to A with longer reaction times.

-

Charge: Combine Isomer B (1.0 equiv) and Amine (1.1 equiv) in DMF (

). -

Base: Add DIPEA (2.0 equiv).

-

Note: If using Isomer A, heating to

may be required due to lower electrophilicity.

-

-

Reaction: Stir at RT for 2 hours.

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF. Dry over

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for Isomer A.

-

Charge: Combine Isomer A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv) in Dioxane/Water (4:1). -

Base: Add

(2.0 equiv). -

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Heat to

for 4 hours.-

Self-Validating Check: The disappearance of the aryl iodide peak in LCMS is rapid for Isomer A. If using Isomer B, expect 6–8 hours reaction time.

-

References

-

ChemicalBook. (2023). 4-(Bromomethyl)-3-iodobenzonitrile Product Properties and CAS 182287-63-4. Retrieved from

-

BenchChem. (2025).[1][2] Comparative Reactivity Analysis: Benzyl Bromides and Electronic Effects. Retrieved from

-

Google Patents. (2021). SHP2 Phosphatase Inhibitors and Methods of Use (CN112166110A).

-

Santa Cruz Biotechnology. 3-Bromo-4-iodobenzonitrile (Core Scaffold Data). Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for electronic effects in coupling).

Sources

Methodological & Application

Application Note: A Generalizable Protocol for the Synthesis of Spiro-Indene Derivatives via Benzyl Bromide Intermediates

Introduction: The Significance of Spiro-Indene Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest in medicinal chemistry and drug discovery.[1] Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[2] This conformational restriction can lead to enhanced potency, improved selectivity, and favorable physicochemical properties such as increased metabolic stability and solubility.[3][4]

Among these, spiro-indene derivatives are particularly valuable scaffolds found in a range of biologically active molecules.[5] The development of robust and versatile synthetic routes to access these complex structures is therefore a critical endeavor for chemists in the pharmaceutical sector.

This application note presents a detailed, two-step protocol for the synthesis of spiro-indene derivatives. The strategy hinges on the initial C-alkylation of an indene precursor with a substituted benzyl bromide, followed by an acid-mediated intramolecular cyclization to construct the spirocyclic core. This method offers a logical and adaptable pathway to a variety of spiro-indene structures, leveraging readily available starting materials.

Critical Safety Protocol: Handling Benzyl Bromide

Trustworthiness Pillar: Before any experimental work, a thorough understanding of the hazards associated with the reagents is paramount. Benzyl bromide is a highly reactive and hazardous chemical.

WARNING: Benzyl bromide is a lachrymator, corrosive, and toxic.[6] It can cause severe skin burns, eye damage, and respiratory irritation.[6] All manipulations must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., Viton® or laminate film). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure an emergency shower and eyewash station are immediately accessible.[8]

Handling and Storage:

-

Store benzyl bromide in a tightly closed container in a cool, dry, and well-ventilated area, away from light, heat, and sources of ignition.[8]

-

It is incompatible with strong bases, amines, alcohols, and oxidizing agents.[8]

-

Use only non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][9]

Spill & Emergency Procedures:

-

In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

-

For eye contact, rinse cautiously with water for several minutes.[6]

-

In case of a spill, evacuate the area. Contain the spillage using an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[9]

Reaction Scheme and Mechanism

The synthesis is approached in two distinct stages:

-

Alkylation: Deprotonation of a substituted indene generates a potent nucleophile, which subsequently undergoes an SN2 reaction with the electrophilic benzyl bromide to form a C-benzylated indene intermediate.

-

Spirocyclization: The intermediate is treated with a strong acid (Lewis or Brønsted) to catalyze an intramolecular Friedel-Crafts-type reaction, where the electron-rich aromatic ring of the benzyl group attacks the indene double bond, forming the critical spiro-carbon center.

The mechanism involves the formation of a stabilized benzylic carbocation, which is then attacked by the nucleophilic arene in a key ring-forming step.[10]

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure using representative starting materials. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Part A: Synthesis of the Alkylated Intermediate (e.g., 1-benzyl-1-phenyl-1H-indene)

Materials & Reagents:

-

1-Phenyl-1H-indene (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 1-phenyl-1H-indene.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should change color, indicating anion formation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise via syringe over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Work-up: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alkylated intermediate.

-

Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Lewis Acid-Mediated Spirocyclization

Materials & Reagents:

-

Alkylated Intermediate from Part A (1.0 eq)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold 1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkylated intermediate.

-

Solvent Addition: Dissolve the intermediate in anhydrous DCM (concentration approx. 0.1 M).

-

Lewis Acid Addition: Cool the solution to -10 °C (ice/salt bath). Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the internal temperature does not rise significantly. The solution will typically develop a deep color.

-

Reaction: Stir the mixture at -10 °C to 0 °C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Cautiously pour the reaction mixture into a beaker of vigorously stirring, ice-cold 1M HCl.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification & Characterization: Purify the crude product via column chromatography or recrystallization to obtain the final spiro-indene derivative. Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography to confirm the spirocyclic structure.

Experimental Workflow Visualization

Caption: Figure 2: Overall Experimental Workflow.

Data Summary and Optimization

The efficiency of this synthesis can be influenced by several factors. The following table provides a starting point for optimization.

| Parameter | Part A (Alkylation) Variation | Part B (Spirocyclization) Variation | Expected Outcome / Rationale |

| Base | NaH, n-BuLi, LDA | N/A | Stronger, non-nucleophilic bases ensure complete deprotonation of the indene. |

| Solvent | THF, Diethyl Ether, DMF | DCM, Dichloroethane (DCE) | Aprotic polar solvents are ideal for alkylation; chlorinated solvents are standard for Friedel-Crafts. |